2-i-ButylthiophenylZinc bromide
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Overview
Description
2-i-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C10H13BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-i-ButylthiophenylZinc bromide can be synthesized through the reaction of 2-i-butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-i-butylthiophenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-i-ButylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes or other sulfur-containing compounds.
Substitution: The bromide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes and related sulfur compounds.
Substitution: Various substituted thiophenyl derivatives.
Scientific Research Applications
2-i-ButylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-i-ButylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with palladium or nickel catalysts in cross-coupling reactions. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-i-ButylthiophenylLithium
- 2-i-ButylthiophenylMagnesium bromide (Grignard reagent)
- 2-i-ButylthiophenylCopper
Uniqueness
Compared to similar compounds, 2-i-ButylthiophenylZinc bromide offers unique advantages:
- Reactivity : It is more reactive than its lithium and copper counterparts, making it suitable for a broader range of reactions.
- Stability : It is more stable than Grignard reagents, allowing for easier handling and storage.
- Selectivity : It provides higher selectivity in cross-coupling reactions, leading to fewer side products and higher yields.
Properties
Molecular Formula |
C10H13BrSZn |
---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
bromozinc(1+);2-methylpropylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.BrH.Zn/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-6,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DKGJLZFVFITADX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CSC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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